5-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-3-(3-methoxypropyl)-2-thioxo-4-imidazolidinone
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Description
The compound belongs to a class of chemicals with potential applications in various fields, including medicinal chemistry and material science. Due to its complex structure, it offers a unique opportunity for studying different chemical properties and reactions.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, starting with the condensation of specific imidazolones with aldehydes, followed by reactions with thioglycolic acid and anhydrous zinc chloride in the presence of ethanol (Patel et al., 2010). Such processes typically yield compounds with thiazolidinone or imidazolidinone rings, which are central to the structure of the target molecule.
Molecular Structure Analysis
The molecular structure of related compounds often features a combination of thiazolidinone and imidazolidinone rings, with substituents that significantly influence their chemical behavior and properties. X-ray crystallography and NMR spectroscopy are common methods used to elucidate the molecular structure, providing insights into the arrangement of atoms and the spatial configuration of the molecule (Delgado et al., 2005).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, such as Knoevenagel condensation, Vilsmeier Haack reaction, and cyclization, leading to the formation of novel derivatives with diverse biological and chemical properties (Badige et al., 2009). The reactivity is influenced by the presence of electron-donating and withdrawing groups, affecting their antimicrobial and antifungal activities.
Scientific Research Applications
Synthesis and Antimicrobial Activity
The synthesis of novel derivatives, including imidazolidinones and thiazolidinones, has been extensively explored. These compounds have been prepared through various synthetic routes, including cyclocondensation reactions and the Knoevenagel condensation, with the aim of evaluating their antimicrobial activities. For instance, novel methylene-bis-pyrimidinyl-spiro-4-thiazolidinones have shown significant antibacterial and antifungal activities, indicating their potential as therapeutic agents (A. Srinivas, A. Nagaraj, C. Reddy, 2008).
Antiviral and Anti-inflammatory Properties
Research has also been directed towards understanding the anti-inflammatory and analgesic properties of these compounds. Studies involving novel benzodifuranyl derivatives derived from visnaginone and khellinone have revealed their potent anti-inflammatory and analgesic activities, highlighting their therapeutic potential (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). Furthermore, the synthesis of imidazo[1,5-a]-1,3,5-triazine derivatives and their evaluation for antiviral activity against ortho- and paramyxoviruses demonstrate the broad spectrum of biological activities possessed by these compounds (B. Golankiewicz, P. Januszczyk, S. Ikeda, J. Balzarini, E. De Clercq, 1995).
Corrosion Inhibition
Beyond their biological applications, some derivatives have been investigated for their potential as corrosion inhibitors for carbon steel in acidic media. This highlights the versatility of these compounds and their utility in industrial applications (Y. Abdallah, K. Shalabi, Nesma M. Bayoumy, 2018).
properties
IUPAC Name |
(5Z)-5-[[3-[[4-(difluoromethyl)-6-methylpyrimidin-2-yl]sulfanylmethyl]-4-methoxyphenyl]methylidene]-3-(3-methoxypropyl)-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F2N4O3S2/c1-13-9-16(19(23)24)26-21(25-13)33-12-15-10-14(5-6-18(15)31-3)11-17-20(29)28(22(32)27-17)7-4-8-30-2/h5-6,9-11,19H,4,7-8,12H2,1-3H3,(H,27,32)/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGUYTKDMDZDAN-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=C(C=CC(=C2)C=C3C(=O)N(C(=S)N3)CCCOC)OC)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)SCC2=C(C=CC(=C2)/C=C\3/C(=O)N(C(=S)N3)CCCOC)OC)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F2N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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